2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid
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Overview
Description
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid is a complex organic compound that features both pyrimidine and benzoic acid moieties. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and malonic acid derivatives, the pyrimidine ring can be synthesized through cyclization reactions.
Functionalization: Introduction of amino and hydroxy groups on the pyrimidine ring can be achieved through selective nitration, reduction, and hydroxylation reactions.
Coupling with Benzoic Acid: The final step involves coupling the functionalized pyrimidine ring with a benzoic acid derivative, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-4-hydroxy-pyrimidin-5-yl)-benzoic acid
- 2-(2-Amino-6-methoxy-pyrimidin-4-yl)-benzoic acid
- 2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-phenylacetic acid
Uniqueness
2-(2-Amino-6-hydroxy-pyrimidin-4-yl)-benzoic acid is unique due to the specific positioning of the amino and hydroxy groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H9N3O3 |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-(2-amino-6-oxo-1H-pyrimidin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O3/c12-11-13-8(5-9(15)14-11)6-3-1-2-4-7(6)10(16)17/h1-5H,(H,16,17)(H3,12,13,14,15) |
InChI Key |
HDQQISNAQPUJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC(=N2)N)C(=O)O |
Origin of Product |
United States |
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